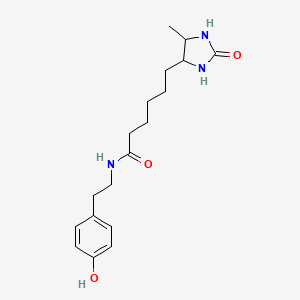
Desthiobiotin-Tyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desthiobiotin-Tyramide is a derivative of biotin, a water-soluble B-vitamin. It is used extensively in biochemical applications due to its ability to form strong non-covalent bonds with avidin and streptavidin proteins. This compound is particularly useful in labeling and detection techniques, where it serves as a versatile tool for studying protein interactions and cellular processes.
作用机制
Target of Action
Desthiobiotin-Tyramide primarily targets cysteines in essential proteins in bacterial systems . It is used in residue-specific chemoproteomic approaches to enable proteome-wide identification of binding sites for covalent inhibitors . In addition, it targets specific functional groups or residues on biomolecules, including primary amines and sulfhydryls .
Mode of Action
This compound interacts with its targets through a process known as biotinylation . Biotinylation is the process of attaching biotin to proteins and other macromolecules . This compound, being a biotin analog, binds less tightly to biotin-binding proteins and can be displaced competitively by biotin . This allows for specific and reversible labeling of proteins .
Biochemical Pathways
Desthiobiotin is the primary precursor of biotin and is involved in the biotin biosynthetic pathway . The E. coli genome encodes a biosynthetic pathway that produces biotin from pimeloyl-CoA in four enzymatic steps . The final step, insertion of sulfur into desthiobiotin to form biotin, is catalyzed by the biotin synthase, BioB . Biotin-dependent enzymes catalyze carboxylation reactions, such as pyruvate carboxylase, propionyl-CoA carboxylase, acetyl-CoA carboxylase, or β-methylcrotonyl-CoA carboxylase . These indispensable reactions are involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism .
Pharmacokinetics
It is known that the absorption and effectiveness of similar compounds can be significantly influenced by factors such as gastric ph . Additionally, simultaneous administration of drugs affecting cytochrome P450 can also impact the pharmacokinetics .
Result of Action
The use of this compound allows for the identification of cysteines that show high reactivity, which correlates with functional importance . Furthermore, it enables the discovery of cysteines that are engaged by covalent ligands . This can facilitate the development of antibiotics with novel modes-of-action .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in marine environments, bacteria can overcome biotin auxotrophy if they retain the bioB gene and desthiobiotin is available . This suggests that the availability of desthiobiotin in the environment can influence the action and efficacy of this compound .
生化分析
Biochemical Properties
Desthiobiotin-Tyramide plays a crucial role in biochemical reactions, especially in the context of proximity labeling. It interacts with enzymes such as peroxidases, which catalyze the oxidation of tyramide, leading to the covalent attachment of desthiobiotin to nearby proteins. This interaction is essential for the identification and study of protein complexes and cellular structures. This compound can be displaced by biotin, making it a versatile tool for reversible labeling in biochemical assays .
Cellular Effects
This compound influences various cellular processes by enabling the precise labeling of proteins within cells. It affects cell signaling pathways by tagging proteins involved in these pathways, allowing researchers to track their interactions and functions. Additionally, this compound can impact gene expression by labeling transcription factors and other regulatory proteins, providing insights into their roles in cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves its binding to biotin-binding proteins through a peroxidase-mediated reaction. This binding results in the covalent attachment of desthiobiotin to target proteins, facilitating their identification and study. This compound can also inhibit or activate enzymes depending on the context of its use, thereby influencing various biochemical pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound maintains its labeling efficiency over extended periods, making it suitable for long-term experiments. Its degradation products and their potential impacts on cellular processes need to be considered .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it effectively labels target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and function. It is crucial to determine the optimal dosage to balance labeling efficiency and minimize adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to biotin metabolism. It interacts with enzymes such as biotin synthase, which converts desthiobiotin to biotin. This interaction is essential for maintaining biotin homeostasis in cells. Additionally, this compound can influence metabolic flux and metabolite levels by labeling key enzymes and regulatory proteins involved in various metabolic pathways .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target cellular compartments and structures. The compound’s distribution is crucial for its effectiveness in labeling and studying proteins in different cellular contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the nucleus, cytoplasm, and organelles, depending on the experimental setup. This localization is essential for its role in proximity labeling and the study of protein interactions within specific cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: Desthiobiotin-Tyramide can be synthesized through a series of chemical reactions involving the modification of biotin. The process typically involves the removal of the sulfur atom from biotin to form desthiobiotin, followed by the conjugation of tyramide. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for biochemical applications. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction by-products .
化学反应分析
Types of Reactions: Desthiobiotin-Tyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tyramide moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of biotinylated compounds .
科学研究应用
Desthiobiotin-Tyramide has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to label proteins and other biomolecules.
Biology: Facilitates the study of protein-protein interactions and cellular processes through proximity labeling and affinity purification.
Medicine: Employed in diagnostic assays and therapeutic research to track and quantify biomolecules.
Industry: Utilized in the production of biotinylated reagents and kits for various biochemical assays.
相似化合物的比较
Biotin: The parent compound, widely used in biochemical applications.
Iminobiotin: A derivative with a similar structure but different binding properties.
Cleavable Biotin: Designed for reversible binding to avidin and streptavidin.
Uniqueness: Desthiobiotin-Tyramide is unique due to its lower binding affinity compared to biotin, which allows for milder elution conditions. This property makes it particularly useful in applications where gentle handling of biomolecules is required .
属性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-16(21-18(24)20-13)5-3-2-4-6-17(23)19-12-11-14-7-9-15(22)10-8-14/h7-10,13,16,22H,2-6,11-12H2,1H3,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUVHKSWMJVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
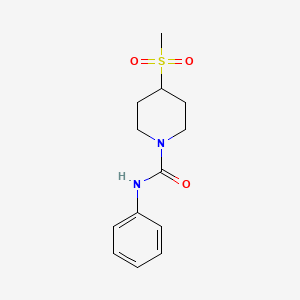
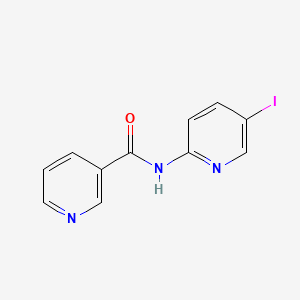
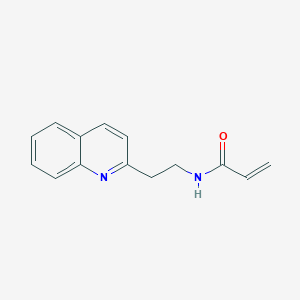
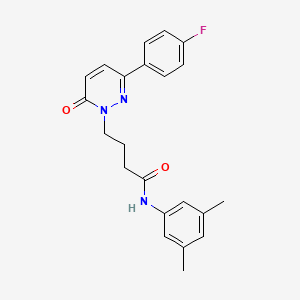
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)
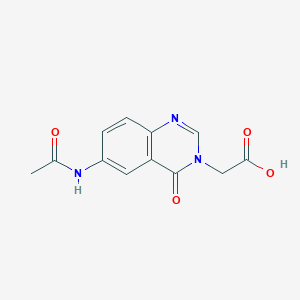
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)
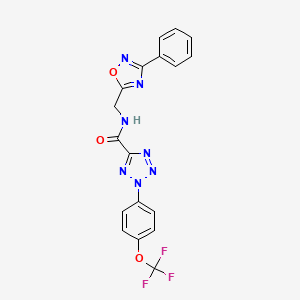
![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)
